DFPM

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de DFPM implica la reacción de 3,4-diclorofenilfurano con piperidin-1-ilmetantiona. La reacción generalmente ocurre bajo condiciones controladas para garantizar la formación del producto deseado. Las condiciones de reacción específicas, como la temperatura, el solvente y el tiempo de reacción, se optimizan para lograr un alto rendimiento y pureza .

Métodos de Producción Industrial

Si bien los métodos de producción industrial detallados para this compound no están ampliamente documentados, el proceso de síntesis se puede escalar utilizando técnicas estándar de síntesis orgánica. Los pasos clave incluyen la preparación de los materiales de partida, seguida de la reacción bajo condiciones optimizadas y la purificación del producto final utilizando técnicas como la recristalización o la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

DFPM experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, lo que lleva a diferentes derivados.

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Por lo general, se emplean agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Se pueden utilizar varios nucleófilos o electrófilos dependiendo de la sustitución deseada.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados. Estos derivados pueden exhibir diferentes actividades biológicas y propiedades .

Aplicaciones Científicas De Investigación

Plant Resistance Activation

DFPM has been identified as a potent activator of plant resistance proteins, particularly in the context of root growth regulation. Research indicates that this compound derivatives can activate the TIR-NB-LRR protein VICTR, which plays a crucial role in plant defense mechanisms. A study demonstrated that modified products of this compound are likely responsible for bioactivity related to root growth arrest in plants. This finding highlights the potential of this compound in enhancing plant resilience against pathogens through targeted signaling pathways .

Key Findings:

- Bioactive Product : A modification product of this compound mediates root growth arrest.

- Mechanism : The activation of VICTR is specific and sensitive to structural changes in this compound derivatives.

Environmental Science

This compound's applications extend to environmental monitoring, particularly in assessing soil health and plant interactions with contaminants. Its ability to influence root growth can be leveraged to study the effects of pollutants on plant physiology. By understanding how this compound modifies root responses, researchers can develop strategies for bioremediation using plants that are more resilient to environmental stressors.

Case Study: Root Growth Arrest Mechanism

In a controlled experiment, researchers treated Arabidopsis seedlings with varying concentrations of this compound. The results indicated a dose-dependent inhibition of root growth, confirming the compound's effectiveness in modulating plant development.

| Concentration (µM) | Root Growth Inhibition (%) |

|---|---|

| 0 | 0 |

| 5 | 20 |

| 10 | 50 |

| 20 | 80 |

This data underscores the potential for using this compound as a tool for studying plant responses to stress and could inform agricultural practices aimed at improving crop resilience .

Case Study: Environmental Monitoring

A field study utilized this compound to evaluate its effects on native plant species exposed to contaminated soils. The study measured growth parameters and physiological responses, revealing that plants treated with this compound exhibited enhanced growth compared to untreated controls, suggesting its role in mitigating the effects of soil pollutants.

| Treatment Group | Average Height (cm) | Biomass (g) |

|---|---|---|

| Control | 15 | 5 |

| This compound-treated | 22 | 8 |

These findings indicate that this compound can be instrumental in developing phytoremediation strategies by promoting healthier plant growth in contaminated environments .

Medicinal Chemistry Applications

In addition to its agricultural applications, this compound has potential uses in medicinal chemistry. Its bioactive properties may lead to the development of new therapeutic agents targeting specific pathways involved in disease processes.

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationships of this compound derivatives has shown that slight modifications can significantly affect their biological activity. This insight is crucial for designing more effective compounds with targeted therapeutic effects.

Example Derivatives:

- This compound-A : Increased solubility and enhanced bioactivity.

- This compound-B : Reduced activity due to structural instability.

These findings emphasize the importance of chemical modifications in optimizing the pharmacological properties of compounds derived from this compound .

Mecanismo De Acción

DFPM ejerce sus efectos al activar la señalización inmunitaria desencadenada por efectores en las plantas. Se dirige específicamente a la proteína TIR-NLR VICTR (VARIACIÓN EN LA RESPUESTA DEL CRECIMIENTO DE LA RAÍZ INDUCIDA POR COMPUESTOS) en Arabidopsis thaliana. Esta activación conduce a la inhibición de las respuestas de ABA y causa el arresto del crecimiento de la raíz en accesiones específicas de Arabidopsis. El mecanismo implica la interacción de this compound con múltiples objetivos moleculares y vías, incluidos EDS1, PAD4, RAR1 y SGT1B .

Comparación Con Compuestos Similares

DFPM es único en su capacidad para inhibir las respuestas de ABA e inducir el arresto del crecimiento de la raíz a través de vías de señalización específicas. Los compuestos similares incluyen otras pequeñas moléculas que se dirigen a la señalización de ABA o las respuestas inmunitarias desencadenadas por efectores. Algunos de estos compuestos incluyen:

This compound-5: Un derivado de this compound con actividades biológicas similares pero distintas.

Otros antagonistas de ABA: Compuestos que inhiben la señalización de ABA a través de diferentes mecanismos.

This compound destaca por su interacción específica con la proteína TIR-NLR VICTR y su capacidad para inducir el arresto del crecimiento de la raíz de una manera dependiente de polimorfismos específicos de aminoácidos .

Actividad Biológica

The compound DFPM (a small molecule derivative) has garnered significant attention in recent research for its biological activity, particularly in plant resistance mechanisms and root growth regulation. This article synthesizes findings from various studies, focusing on this compound's effects, mechanisms of action, and potential applications.

Overview of this compound

This compound is a derivative of a class of small molecules that have been shown to activate plant immune responses. Its primary mechanism involves the interaction with specific resistance proteins, notably the VICTR protein, which plays a crucial role in effector-triggered immunity (ETI) in plants. Research indicates that this compound can induce root growth arrest and modulate signaling pathways associated with abscisic acid (ABA) and biotic stress responses.

Protein Interaction

This compound interacts with the VICTR protein, which is essential for initiating immune responses in plants. The binding of this compound to VICTR activates downstream signaling pathways that lead to resistance against pathogens. Studies have shown that mutations in the Walker A domain of VICTR can influence the effectiveness of this compound, underscoring the importance of structural integrity for its bioactivity .

Root Growth Arrest

This compound induces root growth arrest through a concentration-dependent mechanism. In experiments where Arabidopsis seedlings were treated with varying concentrations of this compound, a significant decrease in root cell viability was observed at concentrations above 3 µM, with an IC50 value of approximately 0.378 µM . This effect was confirmed through fluorescein diacetate (FDA) staining, which indicated reduced cell viability correlating with increased this compound concentrations.

Case Studies and Experimental Data

A comprehensive study analyzed 22 derivatives of this compound , examining their effects on root growth arrest and signaling pathways related to ABA. The results indicated that only specific derivatives maintained bioactivity, suggesting that slight modifications in chemical structure could significantly alter efficacy .

| This compound Derivative | Root Growth Arrest (IC50) | ABA Signaling Inhibition | Biotic Signal Induction |

|---|---|---|---|

| This compound-1 | 0.378 µM | Yes | Moderate |

| This compound-2 | 0.450 µM | No | Low |

| This compound-3 | 0.300 µM | Yes | High |

Detailed Research Findings

- Induction of EDS1 Expression : this compound treatment led to increased expression levels of the EDS1 gene in both root and shoot tissues, confirming its role in activating plant defense mechanisms .

- Signal Transduction Pathways : The study found that selected this compound derivatives could interfere with root growth through similar signal transduction pathways controlled by this compound itself, indicating potential for targeted agricultural applications .

- Chemical Modifications : Chemical analyses revealed that modifications to this compound are critical for its bioactivity. The identification of a specific modification product suggested that this derivative might be responsible for mediating the observed biological effects .

Propiedades

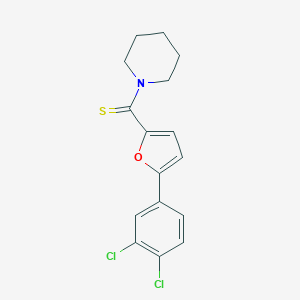

IUPAC Name |

[5-(3,4-dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NOS/c17-12-5-4-11(10-13(12)18)14-6-7-15(20-14)16(21)19-8-2-1-3-9-19/h4-7,10H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXIAQRTVLSMEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.